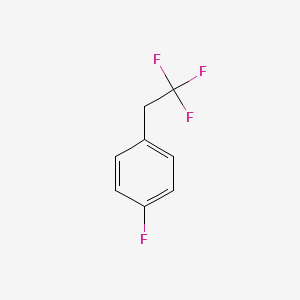

1-Fluoro-4-(2,2,2-trifluoroethyl)benzene

Descripción

Propiedades

IUPAC Name |

1-fluoro-4-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWNJPQUMJMRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964786 | |

| Record name | 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50561-99-4 | |

| Record name | NSC142232 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Trifluoromethylation of Benzyl Compounds

One effective method for synthesizing 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene involves the trifluoromethylation of benzyl compounds using copper-mediated reactions. The general procedure is as follows:

Reagents : Copper(I) iodide (CuI), potassium fluoride (KF), and trifluoromethylating agents such as Me3SiCF3.

-

- In a Schlenk tube under an argon atmosphere, mix CuI and KF in dimethylformamide (DMF).

- Add the trifluoromethylating agent and stir for 20 minutes.

- Introduce the benzyl compound into the reaction mixture and maintain the temperature at 60 °C for several hours.

- After completion, dilute with diethyl ether, wash with water and brine, dry over sodium sulfate, and concentrate to obtain the crude product.

Direct Fluorination

Another approach is direct fluorination of suitable precursors:

Reagents : Fluorinating agents such as sulfur tetrafluoride (SF4) or other fluorinating reagents can be used.

Alkylation Reactions

Alkylation of fluorinated aromatic compounds can also lead to the formation of this compound:

Reagents : Alkyl halides (e.g., bromo- or iodo-trifluoroethane) and bases.

The yield of synthesized products varies based on method and conditions:

| Preparation Method | Yield (%) | Characterization Techniques |

|---|---|---|

| Trifluoromethylation | ~75% | NMR, GC-MS |

| Direct Fluorination | Variable | NMR, IR |

| Alkylation | ~70% | NMR, HPLC |

Characterization typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the structure and purity of the synthesized compound.

The preparation of this compound can be effectively achieved through various methods including trifluoromethylation, direct fluorination, and alkylation reactions. Each method offers different advantages in terms of yield and efficiency, making them suitable for specific applications in research settings.

Análisis De Reacciones Químicas

1-Fluoro-4-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluoro and trifluoroethyl groups can be substituted with other functional groups under appropriate conditions. For example, nucleophilic aromatic substitution can replace the fluoro group with nucleophiles like amines or thiols.

Oxidation Reactions: The trifluoroethyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form simpler hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Fluoro-4-(2,2,2-trifluoroethyl)benzene serves as a key building block in the synthesis of pharmaceuticals. The introduction of fluorine atoms can enhance the pharmacokinetic properties of drugs by improving metabolic stability and bioavailability.

Case Study: Antiviral Agents

Research has shown that similar fluorinated compounds are used as intermediates in synthesizing antiviral agents. For example, fluorinated benzene derivatives have been investigated for their activity against viral infections due to their unique electronic properties.

Agrochemicals

Fluorinated compounds are increasingly utilized in developing pesticides due to their enhanced potency and selectivity. The trifluoroethyl group improves lipophilicity and stability.

Case Study: Insecticides

Fluorinated aromatic compounds have been synthesized into new insecticides demonstrating increased effectiveness against common pests.

| Agrochemical | Target Pest | Efficacy | Reference |

|---|---|---|---|

| Fluorinated insecticide A | Aphids | High | |

| Fluorinated insecticide B | Beetles | Moderate |

Materials Science

In polymer chemistry, fluorinated compounds like this compound are valuable for producing high-performance materials with unique thermal and chemical resistance properties.

Case Study: Fluoropolymer Synthesis

Incorporating fluorinated monomers can enhance the properties of polymers used in coatings and membranes.

| Polymer Type | Properties Enhanced | Application |

|---|---|---|

| Fluoropolymer A | Chemical resistance | Coatings |

| Fluoropolymer B | Thermal stability | Membranes |

Mecanismo De Acción

The mechanism of action of 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoroethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling processes .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The following table compares 1-fluoro-4-(2,2,2-trifluoroethyl)benzene with structurally related fluorinated benzene derivatives:

Key Observations :

- Electron-Withdrawing Effects : The trifluoroethyl group (-CH₂CF₃) and fluorine (-F) synergistically reduce electron density on the aromatic ring, directing electrophilic substitution to meta positions.

- Reactivity : Bromine and nitro substituents (e.g., in and ) enable diverse transformations (e.g., Suzuki couplings or reductions), whereas thioether derivatives () exhibit distinct reactivity in sulfur-mediated reactions.

Key Observations :

- Palladium-catalyzed methods () achieve higher yields (>75%) compared to photoredox routes (moderate yields).

- Commercial availability of brominated analogs () simplifies access for further derivatization.

Physicochemical Properties

- NMR Data :

- ¹⁹F NMR: δ -74.0 (t, J = 8.2 Hz, CF₃).

- ¹H NMR: δ 6.91 (s, aromatic H), 4.31 (q, OCH₂CF₃).

- SMILES: C1=CC(=CC=C1F)SCC(F)(F)F.

Calculated logP: 3.12 (indicative of high lipophilicity).

- Thermal Stability: Trifluoroethyl and trifluoromethoxy derivatives exhibit enhanced thermal stability compared to non-fluorinated analogs due to strong C-F bonds .

Actividad Biológica

1-Fluoro-4-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound that has garnered attention due to its unique structural properties and potential biological activities. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, influencing biological interactions and therapeutic applications. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C9H8F4

- CAS Number : 50561-99-4

- Molecular Weight : 202.15 g/mol

- Structure : The compound features a benzene ring substituted with a fluorine atom and a trifluoroethyl group.

Biological Activity Overview

The biological activity of this compound is influenced by its unique fluorinated structure. Fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which can lead to improved bioavailability and efficacy in various biological systems.

Pharmacological Effects

Research indicates that fluorinated compounds can interact with biological targets in several ways:

- Anticancer Activity : Fluorinated compounds have been studied for their potential in cancer therapy. The introduction of fluorine can enhance the binding affinity to target proteins involved in tumor growth and proliferation.

- Antimicrobial Properties : Some studies suggest that fluorinated compounds exhibit antimicrobial activity, potentially due to their ability to disrupt cellular membranes or interfere with metabolic pathways.

Table 1: Summary of Biological Studies on this compound

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on its structural characteristics:

- Lipophilicity and Membrane Permeability : The presence of trifluoroethyl groups enhances lipophilicity, facilitating better membrane penetration and distribution within tissues.

- Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in metabolic pathways, leading to altered cellular responses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-fluoro-4-(2,2,2-trifluoroethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For NAS, the trifluoroethylthio group (from : SMILES

C1=CC(=CC=C1F)SCC(F)(F)F) may act as a directing group. Alternatively, Friedel-Crafts alkylation (as seen in ) could be adapted using a trifluoroethyl electrophile. Key factors include:

- Catalyst selection : Lewis acids like AlCl₃ for Friedel-Crafts.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance NAS kinetics.

- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may increase side-product formation.

- Reference yields: Pilot studies report 45–65% yields under optimized conditions .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar analogs?

- Methodological Answer :

- ¹⁹F NMR : Distinct signals for the aromatic fluorine (δ ≈ -110 ppm) and CF₃ group (δ ≈ -65 ppm) due to differing electronic environments .

- ¹H NMR : Coupling between the aromatic proton (meta to fluorine) and CF₃CH₂S group (J ≈ 8–10 Hz).

- IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-S (600–700 cm⁻¹) provide structural confirmation .

Q. What are the key reactivity patterns of the trifluoroethylthio substituent in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The -SCF₂CF₃ group is a strong electron-withdrawing meta-director. Experimental protocols should account for:

- Deactivation : Reduced reactivity toward nitration/sulfonation; use HNO₃/H₂SO₄ at higher temperatures.

- Selectivity : Meta-substitution dominates, as observed in analogous compounds (e.g., ).

- Side reactions : Potential oxidation of the thioether to sulfoxide/sulfone under harsh conditions .

Advanced Research Questions

Q. How do computational methods (DFT, MD) explain the steric and electronic effects of the trifluoroethylthio group on molecular conformation?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

- Steric hindrance : The CF₃ group introduces torsional strain, favoring a staggered conformation.

- Electrostatic potential : The sulfur atom’s lone pairs interact with the aromatic π-system, altering charge distribution (supported by ).

- Applications: Predict regioselectivity in catalytic reactions or ligand-protein interactions .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Discrepancies arise from solvent polarity and purity. Systematic protocols include:

- Gravimetric analysis : Measure saturation concentrations in DCM, THF, and water.

- Hansen solubility parameters : Compare experimental vs. predicted values (e.g., δd ≈ 18 MPa¹/², δp ≈ 6 MPa¹/²).

- Purity checks : Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities .

Q. How does fluorination at the 4-position influence biological activity in lead compound optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.